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For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry of

acetylenedicarboxylic acid monopotassium salt (KHC₄O₄), a compound of significant

interest in crystal engineering and materials science. This document, intended for researchers,

scientists, and professionals in drug development, details the precise structural parameters of

the molecule as determined by X-ray crystallography, offering a foundational understanding for

its application in advanced material design and synthesis.

Core Molecular Structure
Acetylenedicarboxylic acid monopotassium salt, in its anhydrous α-form, presents a

fascinating molecular and supramolecular structure. The defining feature of its crystal lattice is

the formation of infinite chains of hydrogen-anions linked by exceptionally short and strong

hydrogen bonds. The geometry of the individual hydrogen acetylenedicarboxylate anion is

characterized by a linear carbon backbone with two carboxylate groups.

The crystal structure of the α-form was determined to be in the space group I2/a with specific

unit cell dimensions.[1] A key feature of the crystal packing is the O···H···O hydrogen bond

distance of 2.445(3) Å, indicating a very strong interaction that dictates the overall crystal

structure.[1]
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Quantitative Geometric Data
The precise bond lengths and angles of the hydrogen acetylenedicarboxylate anion have been

determined through single-crystal X-ray diffraction. These parameters are crucial for

computational modeling and for understanding the electronic properties of the molecule. The

key quantitative data are summarized in the table below.

Bond Length (Å) Angle Degree (°)

C≡C 1.19 O(1)-C(2)-C(1) 114.2

C-C 1.45 O(2)-C(2)-C(1) 118.0

C-O(1) 1.32 O(1)-C(2)-O(2) 127.8

C=O(2) 1.21 C(1')-C(1)-C(2) 176.2

O(1)···O(1') 2.445

Data sourced from the crystal structure of the α-form of potassium hydrogen

acetylenedicarboxylate.

Molecular Geometry Visualization
The following diagram illustrates the molecular geometry of the hydrogen

acetylenedicarboxylate anion, highlighting the key atoms and their connectivity.

Caption: Molecular geometry of the hydrogen acetylenedicarboxylate anion.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the molecular geometry of acetylenedicarboxylic acid monopotassium
salt was achieved through single-crystal X-ray diffraction. This powerful analytical technique

allows for the precise measurement of the three-dimensional arrangement of atoms within a

crystal.

A generalized experimental workflow for such an analysis includes:
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Crystal Growth: High-quality single crystals of the compound are grown from a suitable

solvent, often through slow evaporation or cooling of a saturated solution.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffraction

pattern of the X-rays is recorded by a detector.

Data Processing: The intensities and positions of the diffracted beams are measured and

processed to yield a set of structure factors.

Structure Solution: The initial positions of the atoms in the unit cell are determined from the

structure factors using computational methods.

Structure Refinement: The atomic positions and other parameters are refined to obtain the

best possible fit between the calculated and observed diffraction data.

This rigorous process yields a detailed and accurate model of the molecular structure,

providing the foundational data presented in this guide.

Logical Relationships in Structural Analysis
The following diagram illustrates the logical workflow from experimental observation to the final

determination of molecular geometry.

Experimental Data Analysis Results

Single Crystal X-ray Beam Diffraction Pattern Data Processing Structure Solution Structure Refinement Molecular Geometry
(Bond Lengths, Angles)

Click to download full resolution via product page

Caption: Workflow for determining molecular geometry via X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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